N-(2-methoxyphenethyl)cyclopropanesulfonamide
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Overview
Description
“N-(2-methoxyphenethyl)cyclopropanesulfonamide” is an organic intermediate with borate and sulfonamide groups . It is a versatile chemical compound utilized in diverse scientific research areas due to its unique properties and potential applications.
Synthesis Analysis
This compound can be synthesized through nucleophilic and amidation reactions . The synthesis process involves the reaction of the parent molecule with various alkyl/aralkyl halides, using N,N-dimethylformamide (DMF) as a solvent and LiH as an activator .Molecular Structure Analysis
The structure of this compound has been characterized by 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction for crystallographic and conformational analyses . The comparison of the actual value with the value calculated by density functional theory (DFT) shows that the crystal structures obtained by the two methods are consistent .Chemical Reactions Analysis
The compound is an important intermediate in organic synthesis and has a wide range of applications in pharmacy and biology . It is used in the asymmetric synthesis of amino acids, Diels–Alder and Suzuki coupling reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound have been studied using density functional theory (DFT). This includes the study of the molecular electrostatic potential and frontier molecular orbitals of the compound to further clarify certain physical and chemical properties .Scientific Research Applications
Synthesis and Structural Chemistry
N-(2-methoxyphenethyl)cyclopropanesulfonamide and its derivatives are pivotal in the synthesis and structural elucidation of cyclopropane-containing compounds. These chemical entities serve as crucial intermediates in generating a wide variety of structurally diverse molecules. For instance, sulfonyl substituted cyclopropanes are formed with good yields through photolysis of p-methoxyphenylsulfonyldiazomethane in the presence of alkenes, indicating a significant role of sulfonylcarbenes in their singlet spin state during reactions (Leusen, Mulder, & Strating, 2010). Furthermore, the asymmetric cyclopropanations catalyzed by Rhodium(II) N-(Arylsulfonyl)prolinate demonstrate the capability of this compound derivatives in enantioselective synthesis, offering practical routes to functionalized cyclopropanes with high diastereoselectivity (Davies et al., 1996).
Medicinal Chemistry and Biological Applications
The derivatives of this compound have been investigated for their potential therapeutic applications. For example, a study on the synthesis, enzyme inhibitory kinetics mechanism, and computational analysis of N-(4-methoxyphenethyl)-N-(substituted)-4-methylbenzenesulfonamides as novel therapeutic agents for Alzheimer’s disease highlighted the acetylcholinesterase inhibitory activity of these compounds. This suggests their potential as lead structures for the development of more potent inhibitors for treating neurodegenerative diseases (Abbasi et al., 2018).
Synthetic Utility and Chemical Transformations
The chemical versatility of this compound derivatives is further exemplified in their use in various synthetic transformations. Lewis acid-catalyzed annulations of donor-acceptor cyclopropanes and ynamides, leading to cyclopentene sulfonamides, underline the synthetic utility of these compounds in constructing complex cyclic structures with high diastereoselectivity (Mackay et al., 2014). Moreover, the formation of cyclopropylsulfones from 1-arylsulfonyl-2-chloromethylprop-2-enes through an addition–cyclisation sequence showcases the potential of these derivatives in the creation of methylenecyclopropyl sulfones, contributing to the diversity of synthetic pathways available for cyclopropane-containing molecules (Jeffery & Stirling, 1993).
Future Directions
Given its unique properties and potential applications, “N-(2-methoxyphenethyl)cyclopropanesulfonamide” could be further explored in various scientific research areas. Its use in the synthesis of other compounds and potential applications in pharmacy and biology make it a promising compound for future studies .
Mechanism of Action
Target of Action
It is known that sulfonamides, a group to which this compound belongs, generally target bacterial enzymes, specifically the dihydropteroate synthase enzyme involved in the synthesis of folic acid .
Mode of Action
Sulfonamides are known to inhibit the synthesis of dihydrofolic acid by competing with para-aminobenzoic acid (paba) for the active site of the enzyme dihydropteroate synthase . This prevents the production of folic acid, a vital component for bacterial DNA replication.
Biochemical Pathways
The compound N-(2-methoxyphenethyl)cyclopropanesulfonamide is an organic intermediate with borate and sulfonamide groups . It can be synthesized through nucleophilic and amidation reactions .
Pharmacokinetics
The pharmacokinetics of sulfonamides, in general, involve good oral absorption, wide distribution in the body, metabolism in the liver, and excretion through the kidneys .
Result of Action
The inhibition of folic acid synthesis by sulfonamides generally results in the inability of bacteria to replicate their dna, thereby inhibiting their growth .
Properties
IUPAC Name |
N-[2-(2-methoxyphenyl)ethyl]cyclopropanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3S/c1-16-12-5-3-2-4-10(12)8-9-13-17(14,15)11-6-7-11/h2-5,11,13H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNFSJWHUIHAGOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNS(=O)(=O)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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